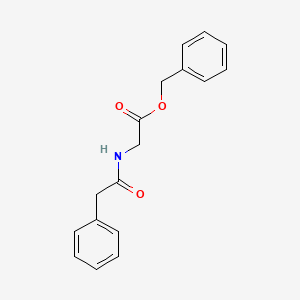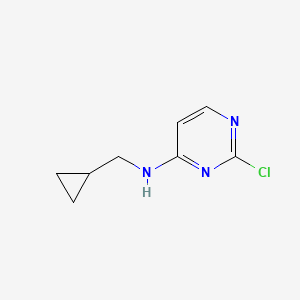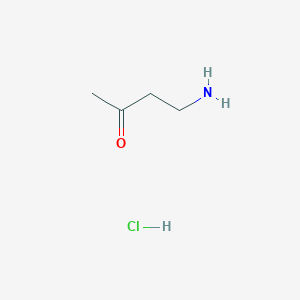
Glycine, N-(phenylacetyl)-, phenylmethyl ester
Overview
Description
Glycine, N-(phenylacetyl)-, phenylmethyl ester: is an organic compound with the molecular formula C17H17NO3. This compound is a derivative of glycine, where the amino group is substituted with a phenylacetyl group, and the carboxyl group is esterified with phenylmethyl alcohol. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of Glycine, N-(phenylacetyl)-, phenylmethyl ester typically involves the esterification of N-(phenylacetyl)glycine with phenylmethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be synthesized using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to obtain high purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-(phenylacetyl)-, phenylmethyl ester can undergo oxidation reactions, where the ester group can be oxidized to form corresponding acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry:
- Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which Glycine, N-(phenylacetyl)-, phenylmethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites that interact with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Glycine, N-(phenylacetyl)-, methyl ester: Similar structure but with a methyl ester group instead of a phenylmethyl ester group.
Phenylglycine: An amino acid derivative with a phenyl group attached to the glycine backbone.
N-Phenylacetyl-L-prolylglycine ethyl ester: Known for its nootropic properties and used in cognitive enhancement research.
Uniqueness:
- Glycine, N-(phenylacetyl)-, phenylmethyl ester is unique due to its specific ester group, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
benzyl 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(11-14-7-3-1-4-8-14)18-12-17(20)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYLVKYEHLEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B3038913.png)

![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)
![5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3038917.png)


![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B3038921.png)

